The compound (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide is an organic molecule characterized by its unique structural features, which include a furan moiety and a tetrahydro-pyran derivative. Its molecular formula is , and it has a molecular weight of approximately 357.46 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the presence of biologically relevant functional groups.
There is no scientific literature available on the mechanism of action of this specific compound.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
The synthesis of (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide can be achieved through several methods, including:
The compound has potential applications in:
Interaction studies involving this compound could focus on:
Several compounds share structural similarities with (E)-3-(furan-3-yl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acrylamide, highlighting its uniqueness:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide | Antimicrobial | |
N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | Anticancer | |
5-(4-bromophenyl)-4-(phenylthio)dihydrofuran | Antimicrobial |
The unique combination of a furan ring with a tetrahydro-pyran unit and phenylthio substituent distinguishes this compound from others, potentially enhancing its biological activity and applicability in various fields.